molecular formula C16H16ClN3O3S B11390919 5-chloro-N-(2,5-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,5-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11390919
M. Wt: 365.8 g/mol
InChI Key: VGEGBTWXBMRRBJ-UHFFFAOYSA-N
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Description

5-chloro-N-(2,5-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a carboxamide group, a chloro group, and a prop-2-en-1-ylsulfanyl group. The presence of the 2,5-dimethoxyphenyl group further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Prop-2-en-1-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a prop-2-en-1-ylthiol under basic conditions.

    Coupling with 2,5-Dimethoxyphenylamine: The final step involves the coupling of the intermediate with 2,5-dimethoxyphenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2,5-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,5-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of the prop-2-en-1-ylsulfanyl group and the 2,5-dimethoxyphenyl group in 5-chloro-N-(2,5-dimethoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide distinguishes it from other similar compounds

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

5-chloro-N-(2,5-dimethoxyphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H16ClN3O3S/c1-4-7-24-16-18-9-11(17)14(20-16)15(21)19-12-8-10(22-2)5-6-13(12)23-3/h4-6,8-9H,1,7H2,2-3H3,(H,19,21)

InChI Key

VGEGBTWXBMRRBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NC(=NC=C2Cl)SCC=C

Origin of Product

United States

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